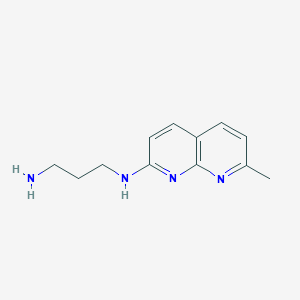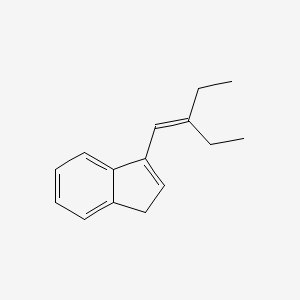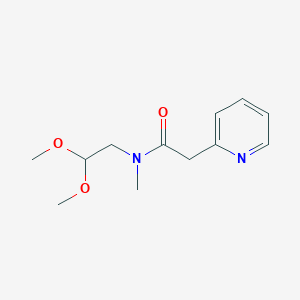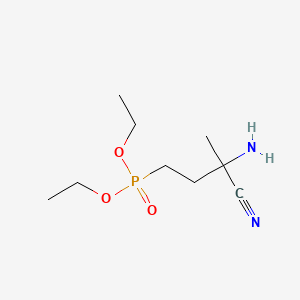
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach includes the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods
Industrial production of 1,8-naphthyridines, including N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine, often involves metal-catalyzed synthesis and ring expansion reactions . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced naphthyridine compounds.
Aplicaciones Científicas De Investigación
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N1-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s naphthyridine core allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Enoxacin: A 1,8-naphthyridine derivative with antibacterial properties.
Nalidixic Acid: Another antibacterial 1,8-naphthyridine derivative.
Trovafloxacin: A fluoroquinolone antibiotic related to 1,8-naphthyridines.
Uniqueness
N~1~-(7-Methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine moiety. This structural feature distinguishes it from other 1,8-naphthyridine derivatives and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
656826-79-8 |
|---|---|
Fórmula molecular |
C12H16N4 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N'-(7-methyl-1,8-naphthyridin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H16N4/c1-9-3-4-10-5-6-11(14-8-2-7-13)16-12(10)15-9/h3-6H,2,7-8,13H2,1H3,(H,14,15,16) |
Clave InChI |
HIJMLJJLJLYXNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC(=N2)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)


![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)


![1-Propanesulfonic acid, 3-[(2,3-dihydro-1H-inden-2-yl)amino]-](/img/structure/B12528815.png)
